molecular formula C9H14O3 B6196131 rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo CAS No. 2679949-41-6

rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo

Cat. No.: B6196131
CAS No.: 2679949-41-6
M. Wt: 170.2
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Description

rac-(1R,2S,5S)-3-oxabicyclo[331]nonane-2-carboxylic acid, endo is a bicyclic compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo typically involves the use of starting materials that can form the bicyclic structure through cyclization reactions. One common method involves the reaction of suitable precursors under acidic or basic conditions to induce cyclization and form the oxabicyclo ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo has several applications in scientific research:

Mechanism of Action

The mechanism by which rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo is unique due to its specific oxabicyclo ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

2679949-41-6

Molecular Formula

C9H14O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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